molecular formula C10H14BrOP B14582555 Ethyl [2-(4-bromophenyl)ethyl]phosphinite CAS No. 61388-13-4

Ethyl [2-(4-bromophenyl)ethyl]phosphinite

Cat. No.: B14582555
CAS No.: 61388-13-4
M. Wt: 261.09 g/mol
InChI Key: NRNQICOFYFQPNM-UHFFFAOYSA-N
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Description

Ethyl [2-(4-bromophenyl)ethyl]phosphinite is an organophosphorus compound characterized by the presence of a phosphinite group attached to an ethyl chain, which is further connected to a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(4-bromophenyl)ethyl]phosphinite typically involves the reaction of 4-bromophenylethyl alcohol with a phosphorous reagent such as diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(4-bromophenyl)ethyl]phosphinite can undergo various chemical reactions, including:

    Oxidation: The phosphinite group can be oxidized to form phosphine oxides.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction: The compound can be reduced to form the corresponding phosphine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Corresponding phosphine compounds.

Scientific Research Applications

Ethyl [2-(4-bromophenyl)ethyl]phosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug design and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-bromophenyl)ethyl]phosphinite involves its interaction with molecular targets through its phosphinite group. This interaction can lead to the formation of coordination complexes or the activation of specific pathways in biological systems. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-(4-chlorophenyl)ethyl]phosphinite
  • Ethyl [2-(4-fluorophenyl)ethyl]phosphinite
  • Ethyl [2-(4-methylphenyl)ethyl]phosphinite

Uniqueness

Ethyl [2-(4-bromophenyl)ethyl]phosphinite is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding

Properties

CAS No.

61388-13-4

Molecular Formula

C10H14BrOP

Molecular Weight

261.09 g/mol

IUPAC Name

2-(4-bromophenyl)ethyl-ethoxyphosphane

InChI

InChI=1S/C10H14BrOP/c1-2-12-13-8-7-9-3-5-10(11)6-4-9/h3-6,13H,2,7-8H2,1H3

InChI Key

NRNQICOFYFQPNM-UHFFFAOYSA-N

Canonical SMILES

CCOPCCC1=CC=C(C=C1)Br

Origin of Product

United States

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